9-Methyl-3-nitroacridine
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Overview
Description
9-Methyl-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 9-Methyl-3-nitroacridine typically involves the nitration of 9-methylacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
9-Methyl-3-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 9-methyl-3-aminoacridine, while oxidation of the methyl group produces 9-carboxy-3-nitroacridine.
Scientific Research Applications
Biology: The compound has been investigated for its interactions with DNA and its potential as a DNA intercalating agent. This property makes it a candidate for use in molecular biology research and as a tool for studying DNA-protein interactions.
Medicine: Acridine derivatives, including 9-Methyl-3-nitroacridine, have shown promise as anti-cancer agents. Their ability to intercalate into DNA and disrupt cellular processes makes them potential candidates for cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The primary mechanism of action of 9-Methyl-3-nitroacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, interfering with processes such as replication and transcription. The nitro group may also undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can cause DNA damage. The compound’s interactions with DNA and its ability to generate reactive species contribute to its cytotoxic effects, making it a potential anti-cancer agent.
Comparison with Similar Compounds
9-Methyl-3-nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antiseptic properties and use in microbiology.
9-Phenylacridine: Studied for its anti-tumor activity and potential as a chemotherapeutic agent.
9-Carboxyacridine: Investigated for its potential as a DNA intercalator and its applications in molecular biology.
The uniqueness of this compound lies in its specific combination of a methyl group and a nitro group on the acridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
65757-59-7 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-methyl-3-nitroacridine |
InChI |
InChI=1S/C14H10N2O2/c1-9-11-4-2-3-5-13(11)15-14-8-10(16(17)18)6-7-12(9)14/h2-8H,1H3 |
InChI Key |
HDZZDALBSJDYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC3=CC=CC=C13)[N+](=O)[O-] |
Origin of Product |
United States |
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